molecular formula C15H21NO4S B6588438 3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid CAS No. 2387215-79-2

3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid

Cat. No.: B6588438
CAS No.: 2387215-79-2
M. Wt: 311.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid is a useful research compound. Its molecular formula is C15H21NO4S and its molecular weight is 311.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid' involves the protection of the amine group, followed by the reaction with 2-mercaptoethanol to introduce the thiol group. The thiol group is then reacted with 3-bromobenzoyl chloride to introduce the benzoic acid moiety. Finally, the tert-butyl group is removed using trifluoroacetic acid to obtain the desired compound.", "Starting Materials": [ "2-aminoethanethiol", "tert-butyl chloroformate", "3-bromobenzoic acid", "triethylamine", "trifluoroacetic acid", "dimethylformamide", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of amine group with tert-butyl chloroformate in the presence of triethylamine and dimethylformamide.", "Step 2: Reaction of protected amine with 2-mercaptoethanol in the presence of sodium bicarbonate and dimethylformamide to introduce thiol group.", "Step 3: Reaction of thiol group with 3-bromobenzoyl chloride in the presence of triethylamine and dimethylformamide to introduce benzoic acid moiety.", "Step 4: Removal of tert-butyl group using trifluoroacetic acid in diethyl ether.", "Step 5: Purification of the compound using magnesium sulfate." ] }

CAS No.

2387215-79-2

Molecular Formula

C15H21NO4S

Molecular Weight

311.4

Purity

95

Origin of Product

United States

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